7-(1,3-benzothiazol-2-yl)-2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
7-(1,3-benzothiazol-2-yl)-2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features multiple fused rings, including benzothiazole, benzoxazole, and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,3-benzothiazol-2-yl)-2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of Benzothiazole and Benzoxazole Rings: These rings can be synthesized through cyclization reactions involving appropriate precursors.
Formation of Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This core structure can be synthesized through condensation reactions involving pyrimidine derivatives and other reagents.
Coupling Reactions: The final compound can be obtained by coupling the benzothiazole and benzoxazole rings with the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core using suitable linkers and reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing techniques such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.
Material Science: It could be used in the development of new materials with unique properties.
Biology
Biological Probes: The compound might be used as a probe to study biological processes.
Drug Development: It could serve as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: The compound might have potential as a therapeutic agent for treating various diseases.
Diagnostic Tools: It could be used in diagnostic assays to detect specific biomolecules.
Industry
Chemical Manufacturing: The compound could be used in the synthesis of other chemicals.
Electronics: It might be used in the production of electronic components.
Mechanism of Action
The mechanism of action of 7-(1,3-benzothiazol-2-yl)-2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine would depend on its specific applications. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds containing the benzothiazole ring.
Benzoxazole Derivatives: Compounds containing the benzoxazole ring.
Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: Compounds containing the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core.
Uniqueness
The uniqueness of 7-(1,3-benzothiazol-2-yl)-2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its complex structure, which combines multiple heterocyclic rings. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H17N7OS2 |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
2-[[10-(1,3-benzothiazol-2-yl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methylsulfanyl]-1,3-benzoxazole |
InChI |
InChI=1S/C24H17N7OS2/c1-13-14(2)31(23-26-16-8-4-6-10-18(16)34-23)21-20(13)22-28-19(29-30(22)12-25-21)11-33-24-27-15-7-3-5-9-17(15)32-24/h3-10,12H,11H2,1-2H3 |
InChI Key |
COUBSKNFCNVNOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CSC4=NC5=CC=CC=C5O4)C6=NC7=CC=CC=C7S6)C |
Origin of Product |
United States |
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